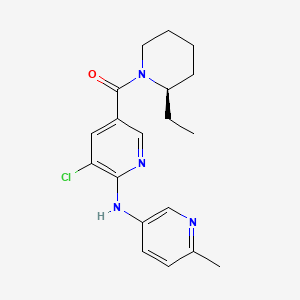
6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that features a quinolinone core structure with a pyridine ring attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with pyridine carboxaldehyde under acidic conditions, followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinolinone ring.
Reduction: Reduction reactions can be performed on the carbonyl group to yield corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the quinolinone core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolinones and pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihr Potenzial als Enzyminhibitor und ihre Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Es hat sich in der Entwicklung neuer Arzneimittel gezeigt, insbesondere als potenzielle Antikrebs- und Antileishmanien-Mittel
5. Wirkmechanismus
Der Wirkmechanismus von 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Es kann die Enzymaktivität hemmen, indem es an die aktive Stelle oder allosterische Stellen bindet, wodurch die Funktion des Enzyms moduliert wird. Die Auswirkungen der Verbindung auf zelluläre Signalwege, wie den PI3K/Akt-Weg, sind besonders interessant in der Krebsforschung .
Ähnliche Verbindungen:
6-(Pyridin-3-yl)chinazolin-4(3H)-on: Diese Verbindung besitzt eine ähnliche Pyridin-Chinolin-Struktur und wird auch auf ihre Antikrebsaktivität untersucht.
2,3-Dihydro-1H-pyrrolo[3,4-b]chinolin-1-on: Eine weitere heterocyclische Verbindung mit einem Chinolin-Kern, bekannt für ihre Antileishmanien-Aktivität.
Chinolinyl-pyrazole: Diese Verbindungen besitzen einen Chinolinring, der mit einem Pyrazolring verschmolzen ist, und werden für verschiedene pharmakologische Aktivitäten untersucht.
Einzigartigkeit: 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-on ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Pyridin- als auch von Quinolinon-Einheiten. Diese strukturelle Anordnung verleiht eine besondere chemische Reaktivität und biologische Aktivität, wodurch es eine wertvolle Verbindung in der Wirkstoffforschung und -entwicklung ist .
Wirkmechanismus
The mechanism of action of 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways, such as the PI3K/Akt pathway, are of particular interest in cancer research .
Vergleich Mit ähnlichen Verbindungen
6-(Pyridin-3-yl)quinazolin-4(3H)-one: This compound shares a similar pyridine-quinoline structure and is also studied for its anticancer properties.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a quinoline core, known for its antileishmanial activity.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring and are explored for various pharmacological activities.
Uniqueness: 6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern and the presence of both pyridine and quinolinone moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
99471-41-7 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C14H12N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2,(H,16,17) |
InChI-Schlüssel |
MPGBYGNPFRLHAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)











![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)

